molecular formula C8H15Cl B15329245 7-Chloro-6-methylhept-1-ene

7-Chloro-6-methylhept-1-ene

Katalognummer: B15329245
Molekulargewicht: 146.66 g/mol
InChI-Schlüssel: JNAVQLPYGBALGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-6-methylhept-1-ene is an organic compound characterized by a seven-carbon chain with a chlorine atom attached to the seventh carbon and a double bond between the first and second carbons. This compound is part of the alkene family, which is known for its carbon-carbon double bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methylhept-1-ene can be achieved through various methods. One common approach involves the chlorination of 6-methylhept-1-ene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-6-methylhept-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 7-hydroxy-6-methylhept-1-ene or 7-amino-6-methylhept-1-ene.

    Addition: Formation of 7,7-dibromo-6-methylheptane or 7-chloro-6-methylheptane.

    Elimination: Formation of 6-methylhept-1,6-diene.

Wissenschaftliche Forschungsanwendungen

7-Chloro-6-methylhept-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Chloro-6-methylhept-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The pathways involved include the formation of carbocations and the stabilization of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloro-6-methylhept-1-ene
  • 7-Bromo-6-methylhept-1-ene
  • 7-Chloro-5-methylhept-1-ene

Uniqueness

7-Chloro-6-methylhept-1-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond. This combination of features imparts distinct reactivity and makes it a valuable compound for various chemical transformations .

Eigenschaften

Molekularformel

C8H15Cl

Molekulargewicht

146.66 g/mol

IUPAC-Name

7-chloro-6-methylhept-1-ene

InChI

InChI=1S/C8H15Cl/c1-3-4-5-6-8(2)7-9/h3,8H,1,4-7H2,2H3

InChI-Schlüssel

JNAVQLPYGBALGS-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC=C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.